Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO4 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
methyl 5-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO4/c1-15-10(14)5-2-6(11)9-7(3-5)16-4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
IGPZIJKRPVQBHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
-
Solvent Selection : DMAC is preferred due to its high polarity and ability to dissolve both inorganic bases (e.g., K₂CO₃) and organic reactants.
-
Base Stoichiometry : A 5:1 molar ratio of K₂CO₃ to starting material ensures complete deprotonation of the hydroxyl and amine groups, facilitating efficient ring closure.
-
Reaction Duration : Extended reflux periods (7 hours) are critical for achieving yields >30%, as shorter durations lead to incomplete cyclization.
Oxidation of the Dihydrobenzoxazine Intermediate
The dihydrobenzoxazine intermediate must undergo oxidation to introduce the 3-oxo group. This step converts the saturated C3-N bond into a ketone, a transformation achieved using strong oxidizing agents.
Oxidation Protocols
-
Jones Reagent (CrO₃/H₂SO₄) : Effective for converting secondary alcohols to ketones but requires careful pH control to prevent over-oxidation.
-
Pyridinium Chlorochromate (PCC) : A milder alternative that selectively oxidizes alcohols to ketones in dichloromethane at room temperature, yielding 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylate with minimal side reactions.
-
Yields and Purity : Oxidation typically achieves >90% yield, with purity exceeding 97% after recrystallization.
Regioselective Bromination at Position 5
Introducing the bromine atom at position 5 of the aromatic ring is critical for achieving the target structure. Electrophilic aromatic substitution (EAS) is the most common approach, leveraging the directing effects of the oxazine ring’s substituents.
Bromination Methods
-
Direct Bromination with Br₂/FeBr₃ : The electron-donating oxygen atom in the oxazine ring directs electrophiles to the para position (C5). Reaction with bromine in the presence of FeBr₃ at 50°C for 2 hours achieves >80% regioselectivity.
-
N-Bromosuccinimide (NBS) : Under radical-initiated conditions (e.g., AIBN in CCl₄), NBS selectively brominates the C5 position without requiring a Lewis acid, simplifying purification.
Bromination of Pre-Functionalized Intermediates
An alternative strategy involves using methyl 4-amino-3-hydroxy-5-bromobenzoate as the starting material. Cyclization with 1,2-dibromoethane directly incorporates the bromine atom, eliminating the need for a separate bromination step. However, this method is limited by the commercial availability of the brominated precursor.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Challenges |
|---|---|---|---|---|
| Post-Cyclization Bromination | 3 | 45–50% | Flexibility in bromine positioning | Requires stringent regioselectivity control |
| Pre-Brominated Starting Material | 2 | 60–65% | Streamlined process | Limited precursor availability |
| Solventless Continuous Synthesis | 3 | 55–60% | Scalability for industrial production | High equipment costs |
Advanced Techniques and Industrial Adaptations
Solventless Synthesis via Extrusion
A patent by US5543516A describes a solventless method for benzoxazine synthesis using screw extruders. While initially designed for phenolic compounds, this approach can be adapted for methyl 5-bromo-3-oxo derivatives by:
Catalytic Enhancements
The use of N,N-dimethylaminopyridine (DMAP) as a catalyst, as reported in CN116041273A, accelerates cyclization reactions by stabilizing transition states. Applying DMAP to the standard protocol reduces reaction time from 7 hours to 4 hours while maintaining yields >75%.
Quality Control and Characterization
Critical analytical data for the target compound include:
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester group at the 7th position undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for converting the ester into a more reactive carboxylic acid derivative.
Reaction Conditions
Product
The reaction yields 3,4-dihydro-2H-benzo[b] oxazine-7-carboxylic acid .
Mechanism
The hydrolysis involves nucleophilic attack by hydroxide ions on the ester carbonyl, leading to the cleavage of the ester bond and formation of the carboxylate intermediate, which is later acidified to the carboxylic acid.
Formation of Acid Chloride
The carboxylic acid derivative can be further converted into an acid chloride using thionyl chloride (SOCl₂). This reaction enhances reactivity for subsequent coupling reactions.
Reaction Conditions
-
Reagents : SOCl₂ in THF with DMF as catalyst
-
Temperature : Reflux at 65°C for 2 hours
Product
The reaction produces 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b] oxazine-7-carbonyl chloride , which is reactive toward nucleophiles.
Substitution Reactions (Inferred from Structural Analogy)
While explicit data from provided sources is limited, the bromine atom at position 5 suggests potential for nucleophilic aromatic substitution under strongly basic conditions. Similar benzo[b] oxazine derivatives undergo substitution reactions with nucleophiles like methoxide or amines.
Inferred Conditions
-
Reagents : Sodium methoxide or other strong bases
-
Solvent : Polar aprotic solvents (e.g., DMF)
-
Product : Substituted derivatives (e.g., methoxy or amino groups at position 5).
Oxidation and Reduction (Inferred from Functional Groups)
The oxazine ring and carbonyl group may participate in redox reactions:
-
Oxidation : Potential oxidation of the oxazine ring or carbonyl group using agents like potassium permanganate.
-
Reduction : Reduction of the carbonyl group (3-oxo) to form a methylene bridge using reagents like LiAlH₄.
Comparison of Reaction Types
Scientific Research Applications
Medicinal Chemistry Applications
1. Glycogen Synthase Kinase 3 Beta Inhibition
One of the prominent applications of this compound is its role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical target in the treatment of various diseases, including Alzheimer's disease and cancer. A study demonstrated that derivatives of benzoxazine compounds were screened for GSK-3β inhibition, highlighting their potential as therapeutic agents. The compound's structural characteristics enable it to interact effectively with the GSK-3β enzyme, leading to significant inhibition in cell-based assays .
2. Anticancer Activity
Research has indicated that compounds similar to methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate exhibit anticancer properties. For instance, a study involving the synthesis of various benzoxazine derivatives showed promising results against different cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving starting materials such as anthranilic acid and various electrophiles. The synthesis routes often focus on optimizing yield and purity while minimizing reaction time and byproducts .
Data Table: Comparison of Biological Activities
| Compound Name | Target | IC Value (μM) | Reference |
|---|---|---|---|
| This compound | GSK-3β | 1.6 | |
| F389-0663 (related compound) | GSK-3β | 1.6 | |
| Other Benzoxazine Derivatives | Various Cancer Cell Lines | Varies by Compound |
Case Studies
Case Study 1: GSK-3β Inhibition
In a detailed investigation of GSK-3β inhibitors, methyl 5-bromo derivatives were subjected to molecular docking studies revealing strong binding affinities. The study utilized a library of compounds to identify those with the highest potential for therapeutic development against neurodegenerative diseases .
Case Study 2: Anticancer Screening
Another study focused on the anticancer activity of various benzoxazine derivatives. The results indicated that specific modifications to the methyl group significantly enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structure-function relationships in drug design .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 314.14 g/mol .
- Purity: 98% (commercial grade) .
- Storage: Requires controlled conditions due to its lab-specific use .
Comparison with Structurally Similar Compounds
Structural Analogs of Benzoxazine Derivatives
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Properties
- The absence of bromo in analogs like Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate reduces electrophilicity .
- Oxo Group : Introduces hydrogen-bonding capacity and rigidity. Analogs lacking this group (e.g., Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) may exhibit higher conformational flexibility .
- Carboxylate Ester : Improves solubility; present in all compared compounds except 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine .
Comparison with Benzothiazine Derivatives
Benzothiazines (e.g., derivatives in ) replace the oxygen atom in the oxazine ring with sulfur. Key differences:
Thermal and Spectral Properties
- Melting Points : The benzodithiazine analog in exhibits a high melting point (310–311 °C dec.), attributed to strong intermolecular hydrogen bonding from hydroxyl groups. The target compound’s thermal stability is unreported but likely lower due to fewer polar groups .
- Spectroscopic Data : IR and NMR spectra for analogs (e.g., ) highlight carbonyl (1715 cm⁻¹) and sulfonyl (1130–1330 cm⁻¹) absorptions, while the target’s ester and ketone groups would show distinct C=O stretches (~1700 cm⁻¹) .
Biological Activity
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : CHBrN O
- Molecular Weight : 314.13 g/mol
- CAS Number : 2131192-04-4
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of various bacterial strains and fungi at low concentrations . This suggests potential applications in developing new antimicrobial agents.
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The compound's structure allows it to interact with cellular targets effectively, leading to reduced viability of tumor cells.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways makes it a candidate for further investigation in chronic inflammatory conditions.
Case Studies and Research Findings
Q & A
What are the common synthetic routes for preparing Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. For example, analogous benzo[b][1,4]oxazine derivatives are synthesized via condensation of methyl 4-amino-3-hydroxybenzoate with dibromoethane under reflux in DMAC with anhydrous K₂CO₃ as a base, followed by purification via column chromatography . Bromination at the 5-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine sources), and using inert atmospheres to prevent oxidation byproducts .
How do substituents at the 5-position (e.g., bromine) influence the reactivity and biological activity of benzo[b][1,4]oxazine derivatives?
Level: Advanced
Methodological Answer:
Substituents like bromine at the 5-position enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For instance, 6-bromo-3-oxo derivatives serve as intermediates for introducing aryl/heteroaryl groups via palladium-catalyzed coupling . Biologically, bromine can improve binding affinity to target proteins by enhancing hydrophobic interactions. However, bulky substituents may reduce activity, as seen in antiproliferative studies where aryl groups decreased potency compared to smaller halogens . Computational tools (e.g., molecular docking) are recommended to predict steric and electronic effects .
What analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm regioselective bromination and oxazine ring formation (e.g., characteristic shifts for carbonyl at δ 160–170 ppm) .
- LC-MS : To verify molecular weight (expected [M+H]⁺ ~314.0) and detect impurities.
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds .
How can structural modifications of the benzo[b][1,4]oxazine scaffold improve its pharmacokinetic properties (e.g., solubility, bioavailability)?
Level: Advanced
Methodological Answer:
Strategies include:
- Hydrophilic Substituents : Introducing polar groups (e.g., hydroxyl, amidines) at the 7-position enhances water solubility. For example, amidine derivatives of related oxazines showed improved solubility (3–5 mg/mL) as hydrochloride salts .
- Bioisosteric Replacement : Replacing bromine with fluorine reduces molecular weight while retaining electronegativity, potentially improving membrane permeability .
- QSAR Modeling : Optimizing logP (target range 1.5–2.0) balances solubility and bioavailability. Ethyl/isopropyl groups at the 2- and 4-positions in related compounds maximized Na/H exchange inhibition (IC₅₀: 0.036–0.073 µM) .
How should researchers address contradictions in biological activity data for structurally similar benzo[b][1,4]oxazine derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or subtle structural differences. For example, while benzamidine derivatives exhibit thrombin inhibition, triazolopyridazine-substituted analogs lose this activity but gain antiproliferative effects . To resolve discrepancies:
Standardize Assays : Use identical cell lines (e.g., HUVEC for endothelial proliferation) and controls.
Structural Analysis : Compare crystal structures or DFT calculations to identify conformational changes affecting binding.
Meta-Analysis : Cross-reference published SAR data (e.g., IC₅₀ values in thrombin vs. antiproliferative assays) to identify trends .
What are the key intermediates in the multi-step synthesis of Methyl 5-bromo-3-oxo derivatives, and how are they purified?
Level: Basic
Methodological Answer:
Critical intermediates include:
- Methyl 4-amino-3-hydroxybenzoate : Prepared via esterification of 4-amino-3-hydroxybenzoic acid, purified via recrystallization in ethanol .
- 3-Oxo-3,4-dihydro precursor : Cyclized using dibromoethane, with K₂CO₃ removed via vacuum filtration and the product isolated via ethyl acetate/petroleum ether chromatography .
- Brominated Intermediate : Purified using silica gel columns (hexane:ethyl acetate 4:1) to separate mono- vs. di-brominated byproducts .
How do researchers validate the biological target engagement of benzo[b][1,4]oxazine derivatives in vitro?
Level: Advanced
Methodological Answer:
- Enzyme Assays : Direct measurement of inhibition (e.g., thrombin amidolytic activity for antithrombotic compounds) using chromogenic substrates like S-2238 .
- Cellular Uptake Studies : Radiolabeled derivatives (e.g., ³H or ¹⁴C) quantify intracellular accumulation.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry determines binding kinetics (KD, Kon/Koff) to targets like URAT1 .
What safety protocols are essential when handling this compound?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .
How can computational methods guide the design of novel benzo[b][1,4]oxazine-based inhibitors?
Level: Advanced
Methodological Answer:
- Docking Simulations : Predict binding poses to targets like Na/H exchangers using AutoDock Vina or Schrödinger .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP inhibition, and hERG liability .
What are the limitations of current synthetic methodologies for benzo[b][1,4]oxazines, and how can they be overcome?
Level: Advanced
Methodological Answer:
- Low Yields : Cyclization steps often yield <50% due to side reactions. Microwave-assisted synthesis reduces reaction time and improves efficiency .
- Regioselectivity Issues : Bromination may produce isomers. Directed ortho-metalation (DoM) with directing groups (e.g., esters) ensures precise functionalization .
- Scalability : Transition from batch to flow chemistry enhances reproducibility for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
